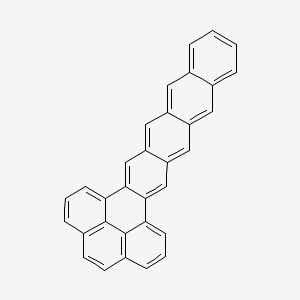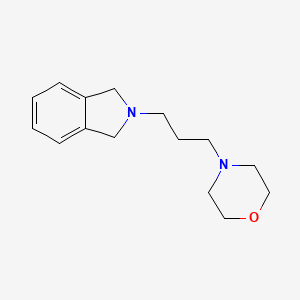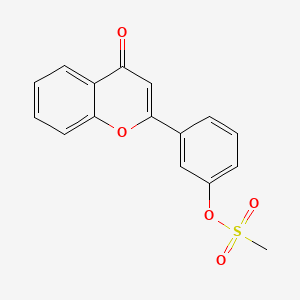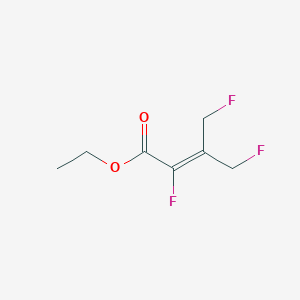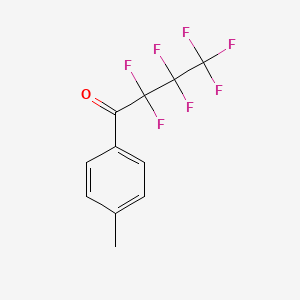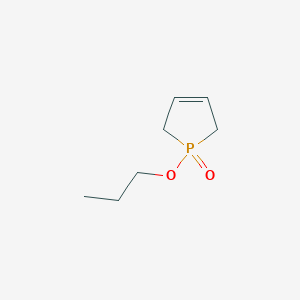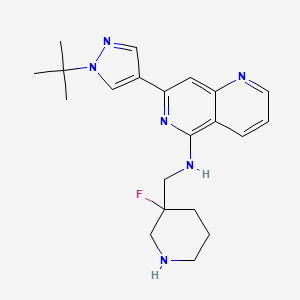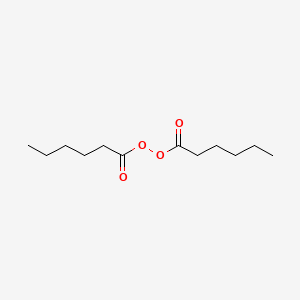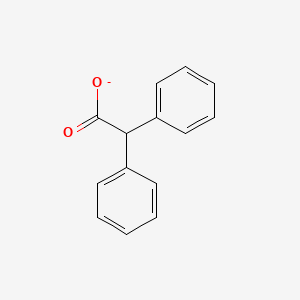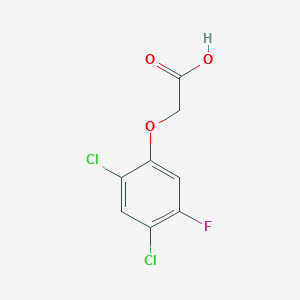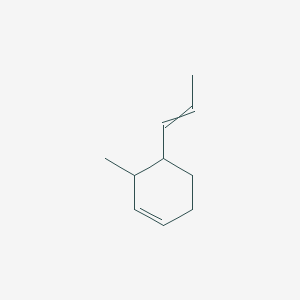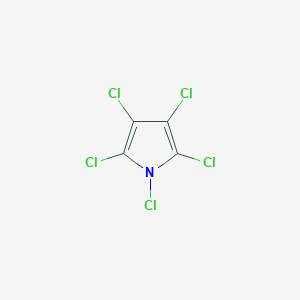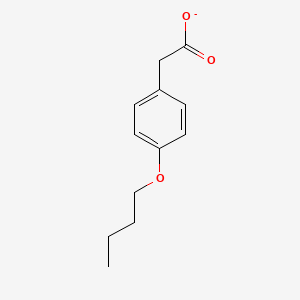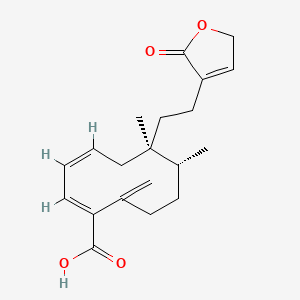
15-Deoxypulic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Deoxypulic acid is a diterpenoid compound derived from the herbs of Pulicaria salviifolia . It has a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Métodos De Preparación
15-Deoxypulic acid can be synthesized from the aerial parts of Pulicaria glutinosa . The synthetic route involves the extraction of the diterpene strictic acid, followed by its conversion to pulic acid and then to this compound . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Análisis De Reacciones Químicas
15-Deoxypulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
15-Deoxypulic acid has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it has been studied for its cytotoxic activity against various cancer cell lines . In medicine, it is being investigated for its potential anti-inflammatory and antioxidant properties . Additionally, this compound has applications in the pharmaceutical industry as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 15-Deoxypulic acid involves its interaction with various molecular targets and pathways. It is known to modulate the redox state of cells by increasing the levels of reactive oxygen species and decreasing endogenous glutathione levels . This modulation can lead to the regulation of cell proliferation and apoptosis. The compound’s electrophilic nature allows it to covalently bind to molecules such as glutathione, further influencing cellular processes .
Comparación Con Compuestos Similares
15-Deoxypulic acid is similar to other diterpenoids such as strictic acid and pulic acid . it is unique in its specific biological activities and chemical properties. For instance, while strictic acid and pulic acid also exhibit cytotoxic activities, this compound has shown distinct anti-inflammatory and antioxidant properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(1E,3Z,6R,7R)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1 |
Clave InChI |
ONFWNHLCKGVKGW-YXELQZNGSA-N |
SMILES isomérico |
C[C@@H]1CCC(=C)/C(=C\C=C/C[C@@]1(C)CCC2=CCOC2=O)/C(=O)O |
SMILES canónico |
CC1CCC(=C)C(=CC=CCC1(C)CCC2=CCOC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


